Tribenzylmethanethiol
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Overview
Description
Tribenzylmethanethiol is an organosulfur compound with the molecular formula C22H22S It is a thiol derivative, characterized by the presence of a sulfur atom bonded to a benzyl group
Preparation Methods
Tribenzylmethanethiol can be synthesized through several methods, including the Grignard reaction. In this method, benzylmagnesium chloride reacts with carbon disulfide to form this compound as a by-product . The reaction conditions typically involve anhydrous solvents and inert atmospheres to prevent unwanted side reactions. Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.
Chemical Reactions Analysis
Tribenzylmethanethiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids or sulfoxides.
Reduction: Reduction reactions can convert it back to its corresponding hydrocarbons.
Substitution: The thiol group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Tribenzylmethanethiol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tribenzylmethanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in biomolecules, affecting their function. This interaction can modulate signaling pathways and biochemical processes, leading to various biological effects .
Comparison with Similar Compounds
Tribenzylmethanethiol can be compared with other thiol-containing compounds, such as triphenylmethanethiol and benzyl mercaptan. While all these compounds share the thiol functional group, this compound is unique due to its specific molecular structure and reactivity. Similar compounds include:
Triphenylmethanethiol: Known for its stability and use in organic synthesis.
Benzyl Mercaptan: Commonly used as a flavoring agent and in the synthesis of other chemicals
Properties
CAS No. |
95136-01-9 |
---|---|
Molecular Formula |
C22H22S |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
2-benzyl-1,3-diphenylpropane-2-thiol |
InChI |
InChI=1S/C22H22S/c23-22(16-19-10-4-1-5-11-19,17-20-12-6-2-7-13-20)18-21-14-8-3-9-15-21/h1-15,23H,16-18H2 |
InChI Key |
HRNYKJZHPLCDLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)(CC3=CC=CC=C3)S |
Origin of Product |
United States |
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